1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines class have been known to exhibit antitrypanosomal activity , suggesting potential targets could be enzymes or proteins involved in the life cycle of Trypanosoma species.
Mode of Action
Based on the known activities of similar compounds, it may interact with its targets, leading to inhibition or alteration of their normal function .
Biochemical Pathways
Related compounds have been shown to affect purine biochemical reactions , suggesting that this compound may also interact with similar pathways.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cell lines , suggesting potential cellular effects.
Biochemical Analysis
Biochemical Properties
1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound’s interaction with CDKs involves binding to the active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it may interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest at the G0-G1 phase in cancer cell lines, such as MCF-7 and HCT-116 . This arrest is accompanied by alterations in gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis. The compound also affects cell signaling pathways, including those mediated by CDKs and other kinases, thereby modulating cellular responses to growth factors and other external signals.
Molecular Mechanism
At the molecular level, 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their activity and preventing substrate phosphorylation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy and cellular effects. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimentation
Dosage Effects in Animal Models
The effects of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone vary with different dosages in animal models. Studies have shown that low to moderate doses can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of determining optimal dosage ranges for therapeutic applications.
Metabolic Pathways
1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via renal and hepatic pathways. These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone within cells and tissues are critical for its biological activity. The compound may utilize specific transporters and binding proteins to facilitate its uptake and distribution . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on target enzymes and proteins. The compound’s distribution within tissues can also impact its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of 1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and other nuclear proteins, influencing gene expression and cell cycle regulation. Additionally, its presence in the cytoplasm can affect cytoplasmic enzymes and signaling pathways, further modulating cellular responses.
Properties
IUPAC Name |
1-[2-(4-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)25-12-10-23(11-13-25)26-20(18-4-3-5-21(29-2)22(18)30-23)14-19(24-26)16-6-8-17(28)9-7-16/h3-9,20,28H,10-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQBBRLYEZIZMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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